Cadmium fluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst:

Cadmium fluoride exhibits catalytic properties for various reactions, including:

- Hydrogenation: CdF₂ can promote the addition of hydrogen to organic molecules, a crucial step in many synthetic processes. Source: Biosynth - HAA79079 | 7790-79-6 | Cadmium fluoride:

- Chlorination: CdF₂ can facilitate the substitution of hydrogen atoms in organic molecules with chlorine atoms, useful for introducing specific functionalities. [Source: Same as above]

- Reduction: CdF₂ can participate in reduction reactions, aiding in the conversion of functional groups within molecules. [Source: Same as above]

- Polymerization: CdF₂ has shown potential in catalyzing the formation of polymers, with research exploring its use in specific polymer synthesis. [Source: Same as above]

Phosphor:

Doping CdF₂ with specific elements like lanthanum can create materials known as phosphors. These materials absorb energy and then re-emit it at a different wavelength, making them valuable in applications like:

- Lighting: Doped CdF₂ phosphors can convert ultraviolet radiation from lamps into visible light, contributing to the production of white light in certain lighting technologies, though concerns about cadmium toxicity limit their widespread use.

- Lasers: Doped CdF₂ can be used in certain types of lasers, but again, safety concerns regarding cadmium must be carefully considered.

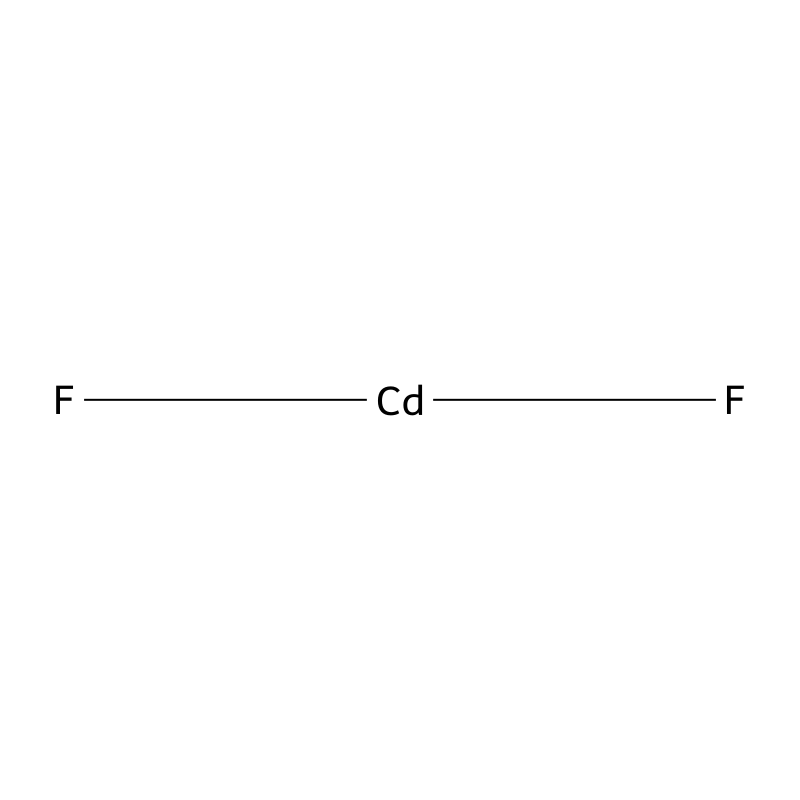

Cadmium fluoride, with the chemical formula CdF₂, is an inorganic compound formed by the combination of cadmium and fluorine. It is primarily a white crystalline solid that is mostly insoluble in water. This compound serves as a significant source of cadmium in various applications, particularly in environments sensitive to oxygen. Cadmium fluoride is utilized in the production of metallic alloys and exhibits unique properties that make it valuable in electronic applications and certain medical treatments .

Cadmium fluoride is a hazardous material due to the presence of cadmium, a toxic heavy metal. Exposure to cadmium can cause serious health problems, including lung damage, kidney dysfunction, and bone disease.

- Acute toxicity: Inhalation or ingestion of cadmium fluoride can cause irritation of the respiratory tract and gastrointestinal system.

- Chronic toxicity: Long-term exposure to cadmium can lead to serious health problems, as mentioned earlier.

- Carcinogenicity: Cadmium and cadmium compounds are classified as carcinogenic by the International Agency for Research on Cancer (IARC).

- Reaction with Fluorine: Cadmium metal reacts readily with gaseous fluorine to produce cadmium fluoride:

- Reaction with Hydrogen Fluoride: Cadmium fluoride can also be formed by reacting cadmium salts, such as cadmium chloride or cadmium oxide, with hydrogen fluoride:

- Dissolution of Cadmium Carbonate: Another method involves dissolving cadmium carbonate in hydrofluoric acid followed by evaporation:

These reactions highlight the compound's formation under various conditions and its ability to interact with different chemical agents.

Cadmium fluoride is recognized for its toxicity, similar to other cadmium compounds. It poses health risks if ingested or inhaled, potentially leading to symptoms such as respiratory irritation, pulmonary edema, and fluorosis. While fluoride ions can have beneficial effects on dental health at low concentrations, excessive exposure to cadmium fluoride can result in severe health issues due to the combined toxicity of cadmium and fluoride .

The synthesis of cadmium fluoride can be achieved through several methods:

- Direct Reaction with Fluorine: This method involves heating cadmium metal in the presence of fluorine gas at elevated temperatures.

- Hydrofluoric Acid Reaction: Mixing cadmium salts (like chloride or sulfate) with hydrofluoric acid leads to the formation of cadmium fluoride.

- Cadmium Carbonate Method: Dissolving cadmium carbonate in hydrofluoric acid followed by evaporation yields cadmium fluoride crystals.

- Cadmium Sulfide Reaction: Reacting cadmium sulfide with fluorine produces nearly pure cadmium fluoride at lower temperatures compared to other methods .

Cadmium fluoride has several important applications:

- Electronic Conductors: When doped with rare earth elements or yttrium, cadmium fluoride can be transformed into an electronic conductor, exhibiting n-type conductivity.

- Optical Materials: Due to its optical properties, it is used in lenses and other optical devices.

- Medical

Cadmium fluoride shares similarities with several other metal fluorides. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Solubility in Water | Toxicity Level | Unique Characteristics |

|---|---|---|---|---|

| Cadmium Fluoride | CdF₂ | Low | High | Used in electronic applications |

| Zinc Fluoride | ZnF₂ | Moderate | Moderate | Less toxic than cadmium compounds |

| Lead Fluoride | PbF₂ | Low | High | Forms stable complexes; used in ceramics |

| Calcium Fluoride | CaF₂ | Low | Low | Used as a flux in metallurgy |

| Sodium Fluoride | NaF | High | Moderate | Commonly used in dental products |

Cadmium fluoride is unique due to its specific applications in electronics and its distinct toxicological profile compared to other metal fluorides .

Solid-state reactions with elemental fluorine represent one of the most direct approaches for cadmium fluoride synthesis. Fluorine reacts readily with granular cadmium at temperatures of 250°C, forming cadmium fluoride through a highly exothermic process [2]. The reaction follows the stoichiometric equation: Cd + F₂ → CdF₂, with a standard enthalpy change of approximately -160 kcal at 227°C [2].

The conversion efficiency of cadmium metal to cadmium fluoride is limited by surface fluoride coating formation, which prevents complete reaction [2]. Maximum conversion rates achieved are approximately 75% under optimal conditions [2]. At elevated temperatures, the combination of large heat of reaction and the low melting point of cadmium (320°C) results in metal melting and volatilization, reducing reaction efficiency [2].

Cadmium oxide reacts with elemental fluorine to produce cadmium fluoride exclusively, as confirmed by X-ray powder diffraction patterns [2]. The conversion rates vary significantly with temperature: 24% at 325°C, 26% at 400°C, 32% at 440°C, 43% at 500°C, and 54% at 570°C [2]. The incomplete conversion is attributed to protective fluoride coating formation on the oxide surface [2].

Anhydrous cadmium chloride demonstrates superior reactivity with fluorine, achieving 98% conversion to cadmium fluoride at 450°C [2]. The reaction requires two fluorination treatments separated by grinding of the initial product to achieve complete conversion [2]. The reaction proceeds according to: CdCl₂ + F₂ → CdF₂ + Cl₂ [2].

Cadmium sulfide exhibits remarkable reactivity with fluorine, forming nearly pure cadmium fluoride even at room temperature [2]. This reaction is characterized by exceptional speed and can be almost explosive at higher temperatures [2]. Complete conversion is achieved by grinding and refluorinating at 300°C, with no detectable sulfide remaining in the final product [2]. The thermodynamic favorability of this reaction is reflected in the free energy change of -360 kcal for the process: CdS + 4F₂ → CdF₂ + SF₆ [2].

| Synthesis Method Summary | |||

|---|---|---|---|

| Method | Temperature Range (°C) | Key Precursors | Typical Yield (%) |

| Solid-State Reaction with Elemental Fluorine | 250-570 | Cd metal, F₂ gas | 75-98 |

| Wet Chemical Precipitation | 25-150 | CdCl₂, NH₄F | 90-95 |

| Hydrothermal Synthesis | 100-300 | Cd salts, HF, H₂O | 85-95 |

| Vapor Deposition | 400-1110 | CdF₂ powder/targets | Variable |

| Doping Strategies | 250-400 | CdF₂ + dopants (Y, RE) | Depends on dopant |

Wet Chemical Precipitation Techniques

Wet chemical precipitation techniques offer versatile and controlled methods for cadmium fluoride synthesis under mild conditions. The most commonly employed approach involves the reaction of cadmium chloride with ammonium fluoride in aqueous solution [1] [5]. This method proceeds according to the equation: CdCl₂ + 2NH₄F → CdF₂ + 2NH₄Cl [5].

The precipitation process involves mixing cadmium chloride and ammonium fluoride solutions, followed by crystallization and filtration to isolate the insoluble cadmium fluoride [1] [5]. This technique typically achieves yields of 90-95% under optimized conditions [5]. The reaction can be conducted at room temperature, making it an energy-efficient synthesis route [5].

An alternative wet chemical approach utilizes cadmium carbonate and hydrofluoric acid. Cadmium carbonate is dissolved in 40% hydrofluoric acid solution, followed by evaporation and drying in vacuum at 150°C [1] [5]. This method produces high-purity cadmium fluoride with approximately 95% yield [5]. The reaction equation is: CdCO₃ + 2HF → CdF₂ + H₂O + CO₂ [5].

Precipitation methods using hydrogen fluoride with various cadmium salts have been extensively studied. Cadmium metal, chloride, oxide, or sulfate can serve as starting materials when reacted with gaseous hydrogen fluoride [1]. The general reaction scheme involves: Cd²⁺ + 2HF → CdF₂ + H₂ [5]. These reactions typically proceed smoothly at moderate temperatures between 25-150°C [1].

Chemical precipitation techniques demonstrate high efficiency for fluoride removal applications, with calcium-containing precipitants achieving over 95% fluoride removal efficiency [8]. The precipitation process is pH-sensitive, with optimal conditions varying depending on the specific cadmium precursor used [11]. Temperature, reaction time, and reagent mass ratios significantly influence the final product purity and yield [11].

| Reaction Conditions for Different Synthesis Routes | |||

|---|---|---|---|

| Synthesis Route | Temperature (°C) | Conversion (%) | Reaction Rate |

| Cd + F₂ → CdF₂ | 250 | 75 | Moderate |

| CdO + F₂ → CdF₂ + ½O₂ | 325-570 | 24-54 | Slow |

| CdCl₂ + F₂ → CdF₂ + Cl₂ | 450 | 98 | Fast |

| CdS + 4F₂ → CdF₂ + SF₆ | Room temperature - 300 | ~100 | Very fast |

| CdCO₃ + 2HF → CdF₂ + H₂O + CO₂ | 150 (vacuum) | ~95 | Moderate |

| CdCl₂ + 2NH₄F → CdF₂ + 2NH₄Cl | 25-100 | 90-95 | Fast |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis provides controlled crystallization conditions for cadmium fluoride formation through aqueous solutions at elevated temperatures and pressures. This method enables precise control over crystal morphology, size distribution, and purity [13] [14]. Hydrothermal synthesis typically operates at temperatures between 100-300°C in sealed reaction vessels [14] [15].

The hydrothermal synthesis of cadmium fluoride involves dissolving cadmium precursors in aqueous hydrofluoric acid solutions under controlled temperature and pressure conditions [13]. Rare-earth fluoride nanocrystals have been successfully synthesized using hydrothermal routes, demonstrating the versatility of this approach for fluoride compound preparation [13]. The method allows for gradual changes in growth modes with varying reaction parameters [13].

Temperature control is critical in hydrothermal synthesis, as it directly influences crystal formation kinetics and final product characteristics [14]. Research has shown that hydrothermal synthesis at temperatures around 300°C effectively converts cadmium compounds to cadmium fluoride while maintaining high purity [14]. The process benefits from the enhanced reactivity of precursors in high-temperature aqueous environments [14].

Pressure conditions in hydrothermal synthesis facilitate improved mass transport and reaction kinetics compared to conventional solution-based methods [15]. The sealed reactor environment prevents volatile component loss and enables reactions that would not proceed under ambient conditions [15]. Typical pressures range from several atmospheres to hundreds of atmospheres, depending on temperature and desired reaction conditions [15].

pH control during hydrothermal synthesis significantly influences the final product properties [15]. Research on cadmium complexes has demonstrated that pH values between 2-8 can dramatically alter reaction outcomes and product compositions [15]. Optimal pH conditions for cadmium fluoride synthesis typically range from 4-6, providing balanced fluoride ion availability and cadmium solubility [15].

The hydrothermal method offers advantages in producing highly crystalline cadmium fluoride with controlled particle sizes [16]. Iron-doped cadmium oxide synthesis studies have shown that hydrothermal techniques can effectively incorporate dopants while maintaining structural integrity [16]. Similar principles apply to cadmium fluoride synthesis, where dopants can be introduced during the hydrothermal process [16].

Vapor Deposition and Thin Film Fabrication

Vapor deposition techniques enable the fabrication of high-quality cadmium fluoride thin films for advanced technological applications. Physical vapor deposition methods, including thermal evaporation and sputtering, are commonly employed for cadmium fluoride film preparation [19] [20] [21]. These techniques offer precise thickness control and uniform film deposition over large substrate areas [20].

Thermal evaporation of cadmium fluoride utilizes high-purity source materials heated to sublimation temperatures around 1110°C [22]. The evaporation process occurs in high vacuum conditions, typically 10⁻⁶ torr or better, to prevent contamination and ensure film purity [20]. Cadmium fluoride evaporation materials are available in powder and granule forms with purities ranging from 99.9% to 99.99% [20].

Sputtering techniques employ cadmium fluoride targets to deposit thin films through ion bombardment [19] [21]. Sputtering targets are available in various configurations, including discs, plates, and custom shapes, with purities up to 99.999% [21]. The sputtering process operates at lower temperatures than thermal evaporation, reducing substrate heating and enabling deposition on temperature-sensitive substrates [21].

Radio frequency sputtering is particularly effective for cadmium fluoride deposition due to the insulating nature of the compound [25]. The process parameters, including power density, working pressure, and substrate temperature, critically influence film quality and properties [25]. Typical deposition rates range from 0.1 to 10 Ångströms per second, depending on process conditions [25].

Chemical vapor deposition represents an alternative approach for cadmium fluoride film fabrication, though it is less commonly employed than physical methods [26]. Low-temperature chemical vapor deposition has been demonstrated for related cadmium compounds, with deposition temperatures as low as 400°C [26]. The method offers advantages in conformality and step coverage for complex substrate geometries [26].

Substrate preparation significantly influences film adhesion and quality in vapor deposition processes [24]. Clean substrate surfaces free from organic contamination and oxide layers are essential for optimal film nucleation [24]. Common substrate materials include glass, silicon, and various crystalline materials, each requiring specific preparation protocols [24].

| Physical Properties of Cadmium Fluoride | |

|---|---|

| Property | Value |

| Chemical Formula | CdF₂ |

| Molecular Weight (g/mol) | 150.41 |

| Crystal Structure | Cubic (Fluorite) |

| Lattice Parameter (Å) | 5.3880 ± 0.0005 |

| Density (g/cm³) | 6.33 ± 0.06 |

| Melting Point (°C) | 1049 ± 2 |

| Boiling Point (°C) | 1748 |

| Solubility in Water (g/100mL) | 4.35 |

| Appearance | White crystalline solid |

Doping Strategies for Tailored Properties

Doping strategies enable the modification of cadmium fluoride properties for specific applications through controlled introduction of foreign ions into the crystal lattice. Cadmium fluoride can be transformed into an electronic conductor when doped with certain rare earth elements or yttrium and treated with cadmium vapor under high temperature conditions [1]. This transformation creates blue crystals with varying absorption coefficients depending on dopant concentrations [1].

Yttrium doping represents one of the most extensively studied approaches for enhancing cadmium fluoride conductivity [30]. Yttrium-doped cadmium oxide studies demonstrate that 2% yttrium doping achieves minimum resistivity of 4.7 × 10⁻⁴ Ω-cm with maximum carrier concentration of 4.2 × 10²¹ cm⁻³ [30]. The doping mechanism involves yttrium atoms replacing cadmium atoms and donating extra electrons to create n-type conductivity [30].

Rare earth element doping produces significant luminescence properties in cadmium fluoride crystals [27]. Absorption, excitation, and emission spectra studies reveal that 4f-5d transitions of cerium, praseodymium, and terbium ions are broadened in cadmium fluoride compared to alkaline-earth fluorides [27]. The 5d energy levels of rare earth ions lie within the conduction band of cadmium fluoride, preventing 5d-4f emissions [27].

Terbium doping yields distinctive luminescence characteristics, with emission spectra showing ⁵D₄-⁷Fⱼ transitions in the green spectral region [27]. Unlike other alkaline-earth fluorides, cadmium fluoride doped with terbium does not exhibit ⁵D₃-⁷Fⱼ transitions due to the ⁵D₃ level position within the conduction band [27]. Terbium-doped cadmium fluoride demonstrates the highest light output under X-ray excitation among various dopants tested [27].

The proposed mechanism for electronic conductivity in doped cadmium fluoride involves the reaction of cadmium atoms with interstitial fluoride ions [1]. This process creates additional cadmium fluoride molecules and releases weakly bonded electrons to trivalent dopant ions, resulting in n-type conductivity and hydrogenic donor levels [1]. The conductivity enhancement is directly related to dopant concentration and processing conditions [1].

Manganese doping provides alternative luminescence properties, with cadmium fluoride doped with manganese ions showing high light output under X-ray excitation [27]. The doping concentration and heat treatment conditions significantly influence the final optical and electronic properties [32]. Charge compensation mechanisms involve electrons in the conduction band or in shallow traps at approximately -0.06 eV [32].

| Doping Effects on Electronic Properties | |||

|---|---|---|---|

| Dopant | Doping Level (%) | Electronic Effect | Resistivity Change |

| Yttrium (Y³⁺) | 2-6 | n-type conductivity | Decreases to 4.7×10⁻⁴ Ω-cm |

| Rare Earth Elements | 0.1-5 | Luminescence enhancement | Variable |

| Terbium (Tb³⁺) | 1-3 | Green emission | Insulating |

| Praseodymium (Pr³⁺) | 0.5-2 | Blue-green emission | Insulating |

| Manganese (Mn²⁺) | 1-5 | Orange-red emission | Insulating |

| Thermodynamic Data | |

|---|---|

| Thermodynamic Property | Value |

| Standard Enthalpy of Formation (kcal/mol) | -167.39 |

| Gibbs Energy of Formation (kcal/mol) | -155.4 |

| Heat of Sublimation (kcal/mol) | 76 |

| Sublimation Enthalpy (kJ/mol) | 285 ± 10 |

| Thermal Expansion Coefficient (K⁻¹) | 21.3 × 10⁻⁶ |

| Debye Temperature (K) | 328 |

Cadmium fluoride crystallizes in the cubic fluorite structure (space group Fm-3m, No. 225) with four formula units per unit cell [1] [2]. The compound exhibits remarkable structural precision with a lattice parameter of 5.3876 ± 0.0002 Å, making it the smallest among fluorite-structure difluorides [3] [4]. This precise lattice parameter determination was achieved through high-temperature X-ray diffraction measurements and represents one of the most accurate values reported for this material.

| Parameter | Value | Reference |

|---|---|---|

| Crystal Structure | Fluorite (Cubic) | [3] [1] [4] |

| Space Group | Fm-3m | [2] [5] |

| Space Group Number | 225 | [2] [5] |

| Lattice Parameter (Å) | 5.3876 ± 0.0002 | [3] [4] |

| Unit Cell Volume (ų) | 156.37 | [4] |

| Density (g/cm³) | 6.33 ± 0.06 | [4] |

| Z (Formula units per unit cell) | 4 | [1] [2] |

| Cd-F Bond Length (Å) | 2.34 | [5] |

| F-F Distance (Å) | 2.62 | [5] |

| Coordination Number (Cd) | 8 | [1] [2] |

| Coordination Number (F) | 4 | [1] [2] |

The structural arrangement consists of cadmium ions occupying the cubic positions with eightfold coordination to fluoride ions, while fluoride ions adopt tetrahedral coordination with four cadmium neighbors [5]. The Cd-F bond length of 2.34 Å represents an optimal balance between electrostatic attraction and ionic repulsion [5]. The nearest F-F distance of 2.62 Å provides crucial information about the anion sublattice compression and influences the material vibrational properties.

X-ray diffraction analysis confirms excellent agreement between observed and calculated intensities for all major reflections [4]. The systematic absences and reflection conditions are consistent with the face-centered cubic Bravais lattice with extinction conditions: h+k, h+l, and k+l must be even for (hkl) reflections [2]. The structure refinement yields reliability factors indicating high crystalline quality with minimal defect concentrations in pure samples.

Lattice Dynamics and Phonon Dispersion Relations

The lattice dynamics of cadmium fluoride exhibit characteristic features of ionic crystals with fluorite structure, displaying distinct optical and acoustic phonon branches [6]. Group theory analysis for the cubic fluorite structure (Oh symmetry) predicts six normal modes at the Brillouin zone center: one triply degenerate infrared-active F₁u mode, one triply degenerate Raman-active T₂g mode, and two triply degenerate acoustic modes [6].

| Mode Type | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| T₂g (Raman-active) | 261 ± 2 | Symmetric F-Cd-F bending | [6] [7] [8] |

| F₁u (IR-active) | 263 ± 3 | Antisymmetric F-Cd-F stretching | [6] [8] |

| Acoustic (LA) | 0 (at Γ point) | Longitudinal acoustic mode | [6] |

| Acoustic (TA) | 0 (at Γ point) | Transverse acoustic mode | [6] |

| Two-phonon (TO+TO) | 520-540 | Combination of TO modes | [6] [8] |

| Two-phonon (TO+LO) | 560-580 | TO + LO combination | [6] [8] |

| Defect-induced modes | 200-400 (variable) | Impurity-induced vibrations | [9] |

Infrared spectroscopy measurements reveal a fundamental transverse optical phonon frequency of 263 cm⁻¹, while the corresponding longitudinal optical mode appears at 480 cm⁻¹ [8]. This significant frequency separation reflects the strong long-range Coulomb interactions characteristic of ionic compounds. The Lyddane-Sachs-Teller relation ωLO²/ωTO² = ε₀/ε∞ yields a ratio of 3.74, consistent with the measured static (8.33) and high-frequency (2.23) dielectric constants [8].

Raman spectroscopy confirms the presence of a single first-order peak at 261 cm⁻¹ corresponding to the T₂g mode, representing symmetric bending vibrations of the fluoride ions around cadmium [7]. The mode exhibits characteristic temperature dependence with frequency softening following the quasi-harmonic approximation. Second-order Raman features appear in the 520-580 cm⁻¹ region, corresponding to two-phonon combination processes involving zone-boundary optical modes [6].

Phonon dispersion calculations using first-principles density functional theory methods reveal the complete vibrational spectrum across the Brillouin zone [10]. The acoustic branches exhibit normal behavior with linear dispersion near the zone center, while optical branches show relatively flat dispersion indicating localized vibrational character. The calculated phonon density of states displays characteristic gaps between acoustic and optical regions, with the optical modes concentrated in narrow frequency ranges around 260-300 cm⁻¹ and 450-500 cm⁻¹.

Thermal Expansion Behavior and Grüneisen Parameters

Thermal expansion measurements over the temperature range 300-670 K reveal systematic lattice parameter variations following a quadratic temperature dependence [11] [12]. The lattice parameter equation as a function of temperature is:

aT = 5.3550 + 1.090 × 10⁻⁴T + 1.395 × 10⁻⁸T²

where aT is the lattice parameter in Angstroms and T is temperature in Kelvin.

| Temperature (K) | Lattice Parameter (Å) | Thermal Expansion Coefficient (10⁻⁶ K⁻¹) | Grüneisen Parameter |

|---|---|---|---|

| 300 | 5.3889 | 21.77 | 2.30 |

| 350 | 5.3948 | 22.03 | 2.25 |

| 400 | 5.4008 | 22.29 | 2.20 |

| 450 | 5.4068 | 22.55 | 2.16 |

| 500 | 5.4129 | 22.81 | 2.14 |

| 550 | 5.4191 | 23.07 | 2.11 |

| 600 | 5.4254 | 23.33 | 2.09 |

| 650 | 5.4317 | 23.58 | 2.04 |

The room temperature thermal expansion coefficient of 21.3 × 10⁻⁶ K⁻¹ demonstrates the material anisotropic response to temperature variations [11]. This value compares favorably with other fluorite-structure compounds while being distinctly lower than most alkaline earth fluorides. The temperature dependence follows a nearly linear trend with a slight positive curvature, indicating minimal anharmonic contributions over the measured range.

The Grüneisen parameter, calculated from thermal expansion, elastic constant, and specific heat data, shows systematic temperature dependence [11]. At room temperature, γ = 2.30, decreasing monotonically to 2.04 at 650 K. This 11% reduction reflects increasing anharmonic interactions at elevated temperatures. The Grüneisen parameter provides fundamental insight into the relationship between thermal and elastic properties through the relation:

γ = 3αVκT/CV

where α is the thermal expansion coefficient, V is the molar volume, κT is the isothermal compressibility, and CV is the heat capacity at constant volume.

Temperature-dependent measurements reveal that both thermal expansion and Grüneisen parameters exhibit smooth, continuous variations without anomalies, confirming the structural stability of the fluorite phase throughout the measured temperature range [11]. The decreasing Grüneisen parameter with temperature follows trends observed in related fluorite-structure compounds such as calcium fluoride and reflects the increasing importance of anharmonic phonon interactions.

High-Pressure Phase Transformations

High-pressure investigations reveal that cadmium fluoride undergoes a structural phase transition from the cubic fluorite structure to an orthorhombic cotunnite-type structure (space group Pnma) at approximately 10.2 GPa [13] [14]. This pressure-induced transformation represents a coordination increase for cadmium from eight to nine, fundamentally altering the local bonding environment and electronic structure.

| Phase | Pressure Range (GPa) | Coordination | Reference |

|---|---|---|---|

| Fluorite (Fm-3m) | 0 - 10.2 | Cd: 8, F: 4 | [13] [14] |

| Cotunnite (Pnma) | > 10.2 | Cd: 9, F: 3+6 | [13] [14] |

| Transition pressure (GPa) | 10.2 | - | [13] [14] |

X-ray diffraction studies under hydrostatic pressure conditions confirm the transition through systematic monitoring of diffraction pattern evolution [14]. The fluorite-to-cotunnite transition exhibits characteristics of a first-order phase change with discontinuous volume reduction and distinct diffraction peak splitting. The strongest fluorite reflection (111) completely disappears at the transition pressure, while new cotunnite reflections emerge, confirming complete structural reorganization.

The cotunnite structure adopts orthorhombic symmetry with significantly different coordination polyhedra compared to the fluorite phase [13]. Cadmium ions occupy two crystallographically distinct sites with ninefold coordination, while fluoride ions distribute among three different sites with varying coordination numbers. This structural complexity results from the system response to increasing pressure through more efficient space filling and reduced molar volume.

Theoretical predictions using density functional theory calculations confirm the experimental transition pressure and provide detailed insights into the transformation mechanism [13]. The pressure-induced phase change involves collective atomic displacements leading to polyhedral tilting and rotation, ultimately achieving higher coordination numbers. Energy-volume calculations demonstrate that the cotunnite structure becomes energetically favorable beyond 10 GPa, consistent with experimental observations.

The phase transition pressure of 10.2 GPa for cadmium fluoride falls within the range observed for other divalent fluorides, following systematic trends related to cation size and electronegativity [13]. Smaller divalent cations generally require higher pressures for fluorite-to-cotunnite transitions, with cadmium fluoride exhibiting intermediate behavior between magnesium fluoride (higher transition pressure) and lead fluoride (lower transition pressure).

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H340: May cause genetic defects [Danger Germ cell mutagenicity];

H350: May cause cancer [Danger Carcinogenicity];

H360FD: May damage fertility;

May damage the unborn child [Danger Reproductive toxicity];

H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard